molecular formula C20H13ClN2O2 B3750440 N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide CAS No. 304896-16-0

N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide

Cat. No. B3750440
CAS RN: 304896-16-0
M. Wt: 348.8 g/mol
InChI Key: SPKIZYHHWPTLNC-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide, also known as CPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPFA is a member of the acrylamide family and has a unique molecular structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. This inhibition can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has also been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics. In addition, N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide is its broad spectrum of activity, which makes it a potential candidate for the development of drugs that can target multiple diseases. However, one limitation of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide is its toxicity, which can limit its use in certain applications. In addition, the synthesis of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide is a complex process that requires specialized equipment and reagents, which can make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide. One area of interest is the development of new drugs that target specific diseases, such as cancer or fungal infections. Another area of interest is the development of new synthetic methods for the production of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide, which could make it more accessible for research and development. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide and its potential applications in medicine.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. N-(2-chlorophenyl)-2-cyano-3-(5-phenyl-2-furyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as proteasomes, which are involved in the regulation of cellular processes.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-17-8-4-5-9-18(17)23-20(24)15(13-22)12-16-10-11-19(25-16)14-6-2-1-3-7-14/h1-12H,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKIZYHHWPTLNC-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304896-16-0
Record name N-(2-CHLOROPHENYL)-2-CYANO-3-(5-PHENYL-2-FURYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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